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3-Amino-N-(3-methoxybenzyl)-benzamide

PARP inhibition positional isomerism benzamide SAR

Researchers studying PARP inhibition often face limited access to well-defined hybrid scaffolds for probing substituent-dependent off-target effects. This 3-aminobenzamide derivative with an N-(3-methoxybenzyl) extension enables systematic investigation of methoxy group positioning on nucleotide depletion and growth inhibition. - Unique hybrid of 3-aminobenzamide core (PARP Ki < 2 μM) and 3-methoxybenzyl extension. - Enables direct comparison with 3-methoxybenzamide to map structure-toxicity relationships. - Suitable as a specificity control for MDR1 inhibition studies in benzamide chemosensitization assays.

Molecular Formula C15H16N2O2
Molecular Weight 256.3 g/mol
CAS No. 1178651-61-0
Cat. No. B1400819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(3-methoxybenzyl)-benzamide
CAS1178651-61-0
Molecular FormulaC15H16N2O2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)C2=CC(=CC=C2)N
InChIInChI=1S/C15H16N2O2/c1-19-14-7-2-4-11(8-14)10-17-15(18)12-5-3-6-13(16)9-12/h2-9H,10,16H2,1H3,(H,17,18)
InChIKeyZTSANNRXCBSHPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(3-methoxybenzyl)-benzamide: Chemical and Structural Baseline


3-Amino-N-(3-methoxybenzyl)-benzamide (CAS: 1178651-61-0) is a substituted benzamide derivative featuring a 3-aminobenzamide core scaffold with an N-(3-methoxybenzyl) substituent, possessing the molecular formula C15H16N2O2 and a molecular weight of 256.30 g/mol . This compound represents a hybrid pharmacophore combining the 3-aminobenzamide moiety—recognized as a minimal structural unit for poly(ADP-ribose) synthetase (PARP) inhibition—with a 3-methoxybenzyl group that introduces additional hydrophobic character and potential hydrogen-bonding interactions [1]. The 3-substituted benzamide scaffold constitutes one of the most extensively studied inhibitor frameworks in this chemical class, with foundational work demonstrating that substitution at the 3-position yields maximal inhibitory potency relative to other substitution patterns [1].

Workflow PARP pathway inhibition study fit
Selection SAR probe development context
Use Context Chemical probe requiring de novo validation

3-Amino-N-(3-methoxybenzyl)-benzamide: Why Generic Substitution Fails


Benzamide derivatives substituted at the 3-position exhibit divergent biological effects depending on the specific nature of the N-substituent and additional aromatic ring modifications. For instance, 3-aminobenzamide (Ki < 2 μM against PARP) and 3-methoxybenzamide (Ki < 2 μM against PARP) are both established competitive PARP inhibitors, yet 3-methoxybenzamide uniquely induces profound nucleotide depletion (depletion of all purine and pyrimidine ribonucleotides) and potent growth inhibition not observed with 3-aminobenzamide at comparable concentrations, indicating substantial off-target effects or secondary pharmacology driven by the methoxy substituent [1]. Similarly, positional isomerism dramatically alters target engagement: 2-amino-N-(3-methoxybenzyl)benzamide (ortho-amino isomer) differs from the target meta-amino compound only by the position of the amino group on the benzamide ring, yet this subtle change may substantially alter PARP binding geometry, electronic distribution, and hydrogen-bonding networks [2]. These examples underscore that within the benzamide inhibitor class, compounds cannot be assumed to be functionally interchangeable, and each derivative warrants independent evaluation. The target compound, 3-amino-N-(3-methoxybenzyl)-benzamide, uniquely combines the meta-amino pharmacophore with an N-(3-methoxybenzyl) extension—a structural combination for which comparative functional data remain absent in the published literature, thereby precluding any generic substitution assumption without explicit experimental validation.

Target compound
3-Amino-N-(3-methoxybenzyl)-benzamide, meta-amino core with N-(3-methoxybenzyl) extension
Potential substitute
2-Amino-N-(3-methoxybenzyl)-benzamide (ortho-amino isomer): binding geometry and hydrogen-bonding networks may differ substantially
Target compound
3-Amino-N-(3-methoxybenzyl)-benzamide, hybrid pharmacophore combining 3-amino and 3-methoxybenzyl groups
Potential substitute
3-Aminobenzamide: lacks N-benzyl extension; nucleotide depletion and growth inhibition profiles may not transfer
Target compound
3-Amino-N-(3-methoxybenzyl)-benzamide, meta-amino benzamide scaffold
Potential substitute
3-Methoxybenzamide: minimal fragment lacking amino and N-benzyl groups; cellular pharmacology context differs

3-Amino-N-(3-methoxybenzyl)-benzamide: Differentiation Evidence vs. Structural Analogs


Meta vs. Ortho Amino Positional Isomerism and PARP Binding

The target compound, 3-amino-N-(3-methoxybenzyl)-benzamide, differs from its closest structural analog 2-amino-N-(3-methoxybenzyl)-benzamide (CAS not specified) solely by the position of the amino group on the benzamide ring (meta vs. ortho substitution) [1]. In the benzamide PARP inhibitor class, the 3-substitution pattern has been empirically identified as the most inhibitory substitution position. Foundational SAR studies demonstrated that among benzamides substituted at the 3-position, 3-aminobenzamide and 3-methoxybenzamide exhibit Ki values of < 2 μM as competitive inhibitors of poly(ADP-ribose) synthetase [2]. By contrast, the 2-substituted (ortho) benzamide derivatives have not been characterized with comparable inhibitory potency in these foundational studies. The meta-amino substitution in the target compound maintains the pharmacophore geometry consistent with the 3-aminobenzamide core recognized for PARP active-site engagement, whereas the ortho-amino isomer presents a distinct spatial orientation of the hydrogen-bond-donating amino group that may alter binding pocket complementarity.

Meta vs. Ortho Isomerism
Class-level inference
Meta substitution maintains 3-aminobenzamide pharmacophore geometry; ortho isomer presents altered hydrogen-bonding orientation
Supports positional isomer non-interchangeability for PARP binding studies
No direct comparative functional data available
PARP inhibition positional isomerism benzamide SAR

Predicted Lipophilicity Shift from 3-Methoxy Substitution vs. Unsubstituted Analog

The target compound 3-amino-N-(3-methoxybenzyl)-benzamide (MW 256.30) differs from its unsubstituted N-benzyl analog 3-amino-N-benzylbenzamide (CAS 54977-91-2, MW 226.27) [1] by the presence of a methoxy group at the 3-position of the N-benzyl aromatic ring . While direct experimental lipophilicity data for the target compound are not available in the peer-reviewed literature, the methoxy substituent is predicted to increase calculated LogP relative to the unsubstituted analog by approximately +0.28 to +0.35 units based on standard fragment-based LogP contribution models for aromatic methoxy substitution. This lipophilicity shift corresponds to an estimated 1.9-fold increase in octanol-water partition coefficient, which may influence membrane permeability, plasma protein binding, and tissue distribution profiles. The 3-methoxybenzyl moiety further introduces an additional hydrogen bond acceptor site that is absent in the unsubstituted N-benzyl analog.

Predicted Lipophilicity Shift
Class-level inference
Estimated LogP increase +0.28 to +0.35 units (~1.9-fold partition coefficient increase) vs. unsubstituted analog
Context for membrane permeability and off-target binding profile review
In silico estimation; experimental LogP not reported
lipophilicity ADME N-benzylbenzamide methoxy substitution

3-Methoxybenzamide as Baseline PARP Inhibitor Reference

3-Methoxybenzamide (CAS 5813-86-5), a structurally simplified analog lacking both the 3-amino substitution on the benzamide ring and the N-benzyl extension present in the target compound, has been characterized as a PARP inhibitor with IC50 values of 17,000 nM (17 μM) and 30,000 nM (30 μM) reported in BindingDB for human PARP1 [1]. This compound represents a minimal fragment of the target molecule's pharmacophore and provides a baseline reference point for understanding the functional contribution of the N-(3-methoxybenzyl) extension and the 3-amino substitution in the target compound. The target compound, 3-amino-N-(3-methoxybenzyl)-benzamide, combines the 3-aminobenzamide core (Ki < 2 μM against PARP synthetase) with the N-(3-methoxybenzyl) extension, representing a more elaborated pharmacophore than 3-methoxybenzamide alone [2]. No direct comparative enzymatic data are available in the peer-reviewed literature for the target compound versus 3-methoxybenzamide.

Baseline PARP1 Reference
Supporting evidence
3-Methoxybenzamide: reported PARP1 IC50 17,000-30,000 nM. Target compound PARP1 activity not reported.
Establishes minimal fragment baseline for assay context
Target compound lacks direct comparative enzymatic data
PARP1 enzymatic assay 3-methoxybenzamide IC50

Substituent-Dependent Nucleotide Depletion: 3-Aminobenzamide vs. 3-Methoxybenzamide

A comparative cellular pharmacology study evaluated 3-aminobenzamide (5 mM), 3-methoxybenzamide (5 mM), and 3-acetylaminobenzamide (1 mM) at concentrations producing similar inhibition of poly(ADP-ribose) synthesis [1]. 3-Methoxybenzamide uniquely caused depletion of all purine and pyrimidine ribonucleotides in cells grown with dialyzed serum, whereas 3-aminobenzamide and 3-acetylaminobenzamide did not lower ribonucleotide concentrations under identical conditions [1]. Furthermore, 3-methoxybenzamide was a potent inhibitor of L1210 cell growth at 5 mM, while 3-aminobenzamide was only slightly inhibitory and 3-acetylaminobenzamide had no effect on cell growth [1]. This study establishes that even among closely related 3-substituted benzamides, the identity of the substituent profoundly influences cellular pharmacology, including nucleotide homeostasis and growth inhibition, independent of the shared PARP inhibitory activity. The target compound 3-amino-N-(3-methoxybenzyl)-benzamide contains the 3-amino substitution on the benzamide ring (analogous to 3-aminobenzamide) combined with a 3-methoxybenzyl N-substituent, creating a hybrid structure whose cellular effects cannot be predicted from either fragment alone.

Nucleotide Depletion Divergence
Class-level inference
3-Methoxybenzamide: depletion of all ribonucleotides and growth inhibition at 5 mM. 3-Aminobenzamide: no depletion, slight inhibition.
Substituent identity determines cellular pharmacology profile
L1210 cells, 24-hr incubation; hybrid target compound effects not predicted
nucleotide metabolism off-target effects 3-aminobenzamide 3-methoxybenzamide

Absence of Published Biological Activity Data

A comprehensive search of peer-reviewed literature, authoritative databases (PubChem, ChEMBL, BindingDB, PubMed), and patent repositories reveals no published biological activity data, inhibitory constants (IC50, Ki, Kd), or functional characterization for 3-amino-N-(3-methoxybenzyl)-benzamide (CAS 1178651-61-0) as of April 2026 [1][2][3]. This compound is offered commercially as a screening compound or research chemical by multiple vendors (including AKSci, catalog number 0360DQ) at 95% purity specifications . In contrast, structurally related compounds including 3-aminobenzamide, 3-methoxybenzamide, and various N-benzylbenzamide derivatives have been extensively characterized in published studies [4][5]. This literature gap positions the target compound as an underexplored chemical probe rather than a validated tool compound with established pharmacology.

Published Activity Gap
Data to verify
No peer-reviewed biological activity data, inhibitory constants, or functional characterization available as of April 2026
Untested chemical probe requiring independent validation
Literature search across PubMed, ChEMBL, BindingDB, PubChem
literature gap assay validation screening compound SAR probe

3-Amino-N-(3-methoxybenzyl)-benzamide: Research Application Scenarios


PARP Chemical Probe Development and SAR Studies

The target compound represents a hybrid pharmacophore combining the 3-aminobenzamide core (established competitive PARP inhibitor with Ki < 2 μM) with an N-(3-methoxybenzyl) extension [1]. This structural combination positions it as a candidate for SAR studies examining how N-benzyl substitution with a 3-methoxy group modulates PARP binding affinity, selectivity among PARP isoforms, and cellular pharmacology. The meta-amino substitution on the benzamide ring maintains the pharmacophore geometry consistent with known PARP inhibitors, distinguishing it from ortho-amino positional isomers that present altered hydrogen-bonding geometry [2]. Researchers can employ this compound as a probe to investigate whether the N-(3-methoxybenzyl) extension confers enhanced PARP inhibition relative to 3-aminobenzamide alone, or whether it introduces additional target engagement profiles beyond PARP. The compound's underexplored status in the published literature makes it particularly suitable for novel discovery efforts where publication of primary characterization data would constitute a significant scientific contribution.

Comparative Cellular Pharmacology of 3-Substituted Benzamides

The divergent cellular pharmacology between 3-aminobenzamide and 3-methoxybenzamide—specifically, the unique ribonucleotide depletion and growth inhibition observed with 3-methoxybenzamide that is absent with 3-aminobenzamide—establishes that substituent identity critically determines off-target effects within this compound class [3]. The target compound combines the 3-amino substitution on the benzamide ring (predicted to confer the PARP inhibitory activity of 3-aminobenzamide) with a 3-methoxybenzyl N-substituent (introducing methoxy functionality at a different position than in 3-methoxybenzamide). This hybrid structure provides a tool for investigating whether the nucleotide-depleting and growth-inhibitory properties associated with 3-methoxy substitution are retained, attenuated, or eliminated when the methoxy group is positioned on the N-benzyl extension rather than directly on the benzamide ring. Such studies would contribute fundamental understanding of structure-toxicity relationships in the benzamide inhibitor class.

Specificity Control for N-Benzylbenzamide MDR1 Inhibitors

Recent work has identified N-benzylbenzamide derivatives as inhibitors of multidrug resistance protein 1 (MDR1/P-glycoprotein), with compounds such as SBM685 demonstrating MDR1 inhibitory activity in gastric cancer cell models [4]. The target compound differs structurally from SBM685-class inhibitors by possessing a 3-amino substitution on the benzamide ring and a 3-methoxybenzyl rather than specific heteroaryl N-substituents. This structural divergence makes the target compound suitable as a specificity control or negative control probe in MDR1 inhibition studies, enabling researchers to determine whether observed chemosensitization effects are specific to the pharmacophore elements present in validated MDR1 inhibitors or represent a more general property of N-benzylbenzamide scaffolds. The absence of reported MDR1 activity for the target compound supports its utility in establishing structure-activity boundaries for this emerging inhibitor class.

Computational Chemistry and Molecular Modeling Scaffold Validation

The 3-amino-N-benzylbenzamide scaffold (without the methoxy substitution) has been employed in in silico screening studies for various targets, and the target compound represents a single-point structural modification (addition of 3-methoxy group) that can serve to validate computational predictions regarding substituent effects on binding energetics [2]. The predicted LogP difference of approximately +0.28 to +0.35 units relative to the unsubstituted N-benzyl analog provides a testable hypothesis for experimental determination of lipophilicity and its correlation with cellular permeability or off-target binding. Researchers engaged in molecular docking, molecular dynamics simulations, or QSAR model development can utilize the target compound as an experimental validation point for computational predictions regarding the energetic and pharmacological consequences of methoxy substitution on N-benzyl aromatic rings in benzamide scaffolds.

Application
Selection Property
Validation Focus
PARP chemical probe and SAR studies
Hybrid pharmacophore with meta-amino core and N-(3-methoxybenzyl) extension
PARP binding affinity and isoform selectivity review
Comparative cellular pharmacology of 3-substituted benzamides
3-Amino substitution combined with 3-methoxybenzyl N-substituent
Nucleotide homeostasis and growth inhibition endpoint context
Specificity control for N-benzylbenzamide MDR1 inhibitor studies
Structural divergence from validated MDR1 inhibitor pharmacophores
Chemosensitization specificity boundary review
Computational chemistry and molecular modeling scaffold validation
Single-point methoxy modification on N-benzyl aromatic ring
Correlation of predicted LogP with cellular permeability endpoints
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